molecular formula C12H7Cl2N3 B3256662 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 2746-40-9

3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B3256662
CAS No.: 2746-40-9
M. Wt: 264.11 g/mol
InChI Key: GPDOLVGDTCICAF-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a triazole ring fused to a pyridine core, substituted at the 3-position with a 2,4-dichlorophenyl group. This scaffold is notable for its diverse pharmacological and agrochemical applications, including anticancer, herbicidal, and antimalarial activities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-8-4-5-9(10(14)7-8)12-16-15-11-3-1-2-6-17(11)12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDOLVGDTCICAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzyl chloride with 3-amino-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of dicationic molten salts as catalysts has been explored to enhance the efficiency of the synthesis, providing high yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazolopyridines with various functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticancer Activity :

  • The 3-(2,4-dichlorophenyl) derivative (2g) exhibits potent cytotoxicity against osteosarcoma (MG-63) and breast cancer (MCF-7) cell lines, attributed to apoptosis induction via thymidylate synthase inhibition .
  • Comparatively, 3-(3,4-dichlorophenyl)-5,6,7,8-tetrahydro derivatives show reduced activity, highlighting the importance of planar aromatic substituents .

Herbicidal Activity :

  • 8-Chloro-3-(4-propylphenyl) derivatives demonstrate broad-spectrum herbicidal activity at low dosages (37.5 g a.i. ha⁻¹), outperforming non-halogenated analogs due to enhanced membrane permeability .

Antimalarial Potential:

Physicochemical Properties
  • Lipophilicity : Chlorine substituents (logP ~3.5) increase hydrophobicity compared to methoxy (logP ~2.8) or pyridinyl (logP ~1.9) groups, enhancing blood-brain barrier penetration in neurological targets .
  • Thermal Stability : Brominated derivatives (e.g., 6-bromo-3-isopropyl) exhibit higher melting points (~160–166°C) than chlorinated analogs (~142°C) due to stronger halogen interactions .

Biological Activity

3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is a compound of interest due to its potential biological activities, including its role in drug development and therapeutic applications. This article provides a comprehensive overview of its biological activities, synthesis methods, and relevant research findings.

  • Molecular Formula : C12H7Cl2N3
  • Molecular Weight : 264.11 g/mol
  • CAS Number : 2746-40-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable investigation focused on its inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression and immune evasion. The compound demonstrated sub-micromolar potency against IDO1 with promising metabolic stability and selectivity towards other heme-containing enzymes. This suggests its potential utility in cancer immunotherapy when used in conjunction with other treatments .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : Inhibition studies showed that derivatives of triazolo-pyridine compounds could inhibit AChE with Ki values ranging from 3.07 nM to 87.26 nM. This indicates a potential role in treating neurological disorders .
  • Carbonic Anhydrases (hCA I and II) : The compound exhibited significant inhibition against these isoforms, which are important targets for various therapeutic applications .

Antioxidant Activity

Research indicates that derivatives of this compound possess antioxidant properties. These compounds were tested against free radicals, showing effective scavenging activity which is beneficial in preventing oxidative stress-related diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the triazole ring through cyclization reactions.
  • Substitution reactions to introduce the dichlorophenyl group.

Study on IDO1 Inhibition

A study conducted on the A375 melanoma cell line demonstrated that the compound significantly inhibited IDO1 activity at a concentration of 10 µM. The IC50 values were determined through three independent experiments yielding consistent results (mean ± SEM) .

CompoundIC50 (µM)Selectivity
This compound0.93 ± 0.08High
Control (Standard IDO1 inhibitor)0.75 ± 0.05Moderate

Antioxidant Efficacy

Another study evaluated the antioxidant activity of synthesized derivatives against DPPH radicals. The most active derivative showed an inhibition percentage of 72.93% at a concentration of 25 µg/mL .

CompoundInhibition (%) at 25 µg/mL
Derivative A72.93%
Derivative B65.00%
Control (Vitamin C)90.00%

Q & A

3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

1. Synthesis Methodologies Q: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity? A: Two primary methodologies are validated:

  • Oxidative cyclization : Hydrazine intermediates react with NaOCl in ethanol at room temperature (3 h), achieving 73% yield. This green approach avoids toxic reagents like Cr(VI) .
  • Palladium-catalyzed monoarylation : Chemoselective coupling of hydrazides with 2-chloropyridines, followed by microwave-assisted dehydration in acetic acid, enables scalable synthesis of diverse analogs .
  • Critical factors : Solvent polarity (ethanol vs. acetonitrile) and oxidant choice (NaOCl vs. DDQ) significantly impact reaction efficiency. Post-synthetic purification via alumina plug filtration ensures >95% purity .

2. Characterization Techniques Q: Which analytical techniques are essential for confirming the structure and purity of derivatives? A: A multimodal approach is required:

  • 1H/13C NMR : Identifies substituent patterns (e.g., dichlorophenyl protons at δ 7.1–8.7 ppm) and regiochemistry .
  • Single-crystal X-ray diffraction : Resolves triazole-pyridine fusion geometry, as demonstrated for herbicidal analogs with 0.02 Å positional accuracy .
  • HRMS and elemental analysis : Validates molecular mass (±0.003 Da) and C/H/N ratios within 0.4% theoretical values .

3. Biological Activity Profiling Q: How are biological activities systematically evaluated in preclinical studies? A: Standardized protocols include:

  • Herbicidal assays : Post-emergence foliar application at 150 g a.i./ha, showing 50% inhibition of Echinochloa crusgalli at 37.5 g/ha .
  • Antimalarial screening : In vitro testing against Plasmodium falciparum (IC50 < 1 μM for sulfonamide derivatives) .
  • Kinase inhibition : Fluorescence polarization assays for JAK2 (IC50 0.8–1.2 μM) .

4. Structure-Activity Relationship (SAR) Analysis Q: What structural features correlate with enhanced bioactivity? A: CoMFA studies of 23 derivatives reveal:

PositionOptimal GroupsActivity Impact
C-3Bulky aromatics (e.g., 4-propylphenyl)Broad-spectrum herbicidal activity
C-7Electron-withdrawing groups (e.g., CF₃)Cytotoxicity in cancer cells (IC50 2.5 μM)
C-8Sulfonamides (e.g., pyrrolidin-1-ylsulfonyl)Antimalarial potency

5. Data Contradiction Resolution Q: How to address discrepancies in reported bioactivities of analogs? A: Key considerations:

  • Positional isomerism : Bromine at C-6 vs. C-7 reduces enzyme affinity by 15% .
  • Assay variability : Adopt WHO guidelines for antimalarial testing .
  • Crystallographic validation : Triazole-pyridine dihedral angles (178.5°) impact target binding .

6. Advanced Synthetic Optimization Q: What innovative strategies improve scalability and sustainability? A: Emerging methods:

  • Continuous flow reactors : Reduce reaction time to minutes (85% yield) .
  • Microwave-assisted cyclization : 92% conversion in 15 minutes .
  • Mechanochemistry : Eliminate solvents, reducing E-factor by 40% .

7. Crystallographic Analysis Q: How does X-ray crystallography elucidate pharmacophoric features? A: Key findings:

  • Planar core : 178.5° dihedral angle enables π-stacking with enzymes .
  • Chlorine positioning : 120.3° bond angle enhances hydrophobic interactions .
  • Hydrogen bonding : N3 and pyridine N stabilize protein-ligand complexes (2.8 Å) .

8. Mechanistic and Pathway Analysis Q: Which biochemical pathways are modulated by derivatives? A: Mechanistic insights:

  • JAK-STAT signaling : Inhibition of JAK1/2 phosphorylation (IC50 0.8–1.2 μM) .
  • Heme detoxification : Disruption of hemozoin formation in Plasmodium .
  • ROS generation : 2.3-fold increase in superoxide levels in weeds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

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